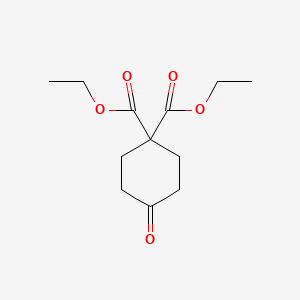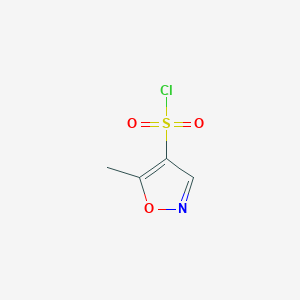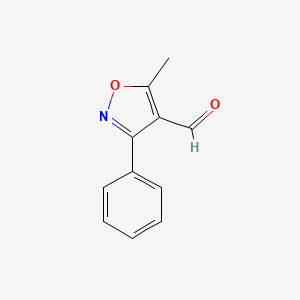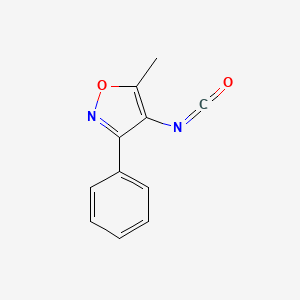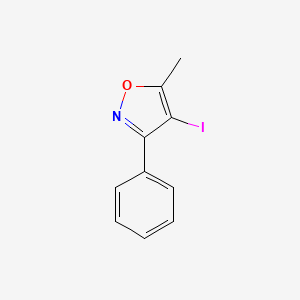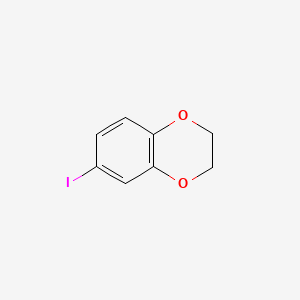
Acide 1-isopropyl-2,3,4,9-tétrahydro-1H-β-carboline-3-carboxylique
Vue d'ensemble
Description
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as IPT-Cbz, is a heterocyclic compound belonging to the class of beta-carbolines. It is a naturally occurring compound found in many plants and animals, and is also produced synthetically in the laboratory. IPT-Cbz has been studied extensively due to its wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral effects. In addition, it has been used as a tool to study the structure and function of biological systems, as well as to develop new drugs.
Mécanisme D'action
Target of Action
It is known that β-carbolines, a class of compounds to which this molecule belongs, are competitive selective inhibitors of the enzyme monoamine oxidase type a (mao-a) .
Mode of Action
β-carbolines are known to inhibit MAO-A by binding to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters .
Biochemical Pathways
The inhibition of MAO-A by β-carbolines affects the metabolic pathways of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By preventing the breakdown of these neurotransmitters, β-carbolines can increase their concentrations in the synaptic cleft, potentially leading to altered neuronal signaling .
Pharmacokinetics
The compound is a solid at room temperature , suggesting that it might be administered orally or intravenously. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
The inhibition of mao-a by β-carbolines can lead to increased levels of monoamine neurotransmitters in the brain, which could potentially affect mood and behavior .
Avantages Et Limitations Des Expériences En Laboratoire
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. In addition, it is relatively non-toxic and has been found to be effective at low concentrations. However, there are some limitations to its use in experiments. For example, it is not soluble in water and must be dissolved in a solvent, such as dimethylformamide. In addition, it is not very stable in the presence of light or oxygen and must be stored in a dark, airtight container.
Orientations Futures
There are a number of potential future directions for the use of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid. For example, it could be used to develop new drugs with improved efficacy and fewer side effects. In addition, it could be used to study the effects of oxidative stress on cells and to investigate the mechanism of action of drugs. Finally, it could be used to study the effects of inflammation and to develop new anti-inflammatory drugs.
Méthodes De Synthèse
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be synthesized in the laboratory through several methods. The most common method involves the reaction of 1-isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (IPT) with 3-carboxybenzyl chloride (CbzCl). This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is then purified by chromatography or recrystallization.
Applications De Recherche Scientifique
Recherche sur les maladies neurodégénératives
Ce composé est utilisé dans l'étude des maladies neurodégénératives . Ses effets sur les voies neuronales et ses propriétés neuroprotectrices potentielles en font un candidat pour explorer des voies thérapeutiques dans des affections telles que la maladie d'Alzheimer et la maladie de Parkinson.
Études de cytotoxicité
Les chercheurs ont étudié les effets cytotoxiques des dérivés de ce composé . Ces études sont cruciales pour comprendre l'utilisation potentielle du composé en thérapie anticancéreuse, en particulier pour identifier comment il peut induire la mort cellulaire dans les cellules malignes.
Activité insecticide
Les dérivés de l'harmine de ce composé ont été étudiés pour leurs activités insecticides . Cette application est importante pour développer de nouveaux insecticides plus efficaces qui pourraient être moins nocifs pour l'environnement.
Synthèse des isoquinoléines et des β-carbolines
Le composé sert de réactif dans la synthèse des isoquinoléines et des β-carbolines . Ce sont des classes importantes de composés ayant diverses activités pharmacologiques, notamment des propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Synthèse des 3-déazapurines
Il est également impliqué dans la synthèse des 3-déazapurines par décarboxylation oxydative . Les 3-déazapurines sont des analogues de nucléosides qui se sont révélés prometteurs dans la recherche antivirale et anticancéreuse.
Inclusion dans la bibliothèque chimique
Sigma-Aldrich inclut ce composé dans sa collection de produits chimiques uniques pour les chercheurs en découverte précoce . Cela met en évidence son importance dans la découverte de médicaments et le développement de nouveaux agents thérapeutiques.
Analyse Biochimique
Biochemical Properties
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . Additionally, it interacts with monoamine oxidase, influencing the metabolism of neurotransmitters . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and neurotransmitter metabolism.
Cellular Effects
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of phosphodiesterase-5, affecting cyclic nucleotide signaling pathways . Additionally, it has been shown to impact gene expression related to oxidative stress responses and inflammatory pathways . These effects underscore the compound’s potential in regulating cellular functions and responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with xanthine oxidase results in the inhibition of the enzyme’s activity, reducing the production of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s therapeutic potential and its role in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, allowing for prolonged experimentation . Its degradation products may also exhibit biological activity, influencing the overall effects observed in in vitro and in vivo studies . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose while minimizing potential side effects.
Metabolic Pathways
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . Additionally, it affects metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and neurotransmitter metabolism . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins influences its bioavailability and distribution within the body . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid plays a significant role in its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization influences its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-8(2)13-14-10(7-12(17-13)15(18)19)9-5-3-4-6-11(9)16-14/h3-6,8,12-13,16-17H,7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJWDNCGZBQHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389763 | |
| Record name | 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436811-11-9 | |
| Record name | 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






